molecular formula C15H17FN4O2 B2980830 N-[3-[(6-Ethyl-5-fluoropyrimidin-4-yl)amino]-4-methoxyphenyl]acetamide CAS No. 2415568-53-3

N-[3-[(6-Ethyl-5-fluoropyrimidin-4-yl)amino]-4-methoxyphenyl]acetamide

Cat. No.: B2980830
CAS No.: 2415568-53-3
M. Wt: 304.325
InChI Key: WYPFTASOQSZZIB-UHFFFAOYSA-N
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Description

N-[3-[(6-Ethyl-5-fluoropyrimidin-4-yl)amino]-4-methoxyphenyl]acetamide is a synthetic organic compound characterized by its complex structure, which includes a pyrimidine ring substituted with ethyl and fluorine groups, an amino linkage, and a methoxyphenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[(6-Ethyl-5-fluoropyrimidin-4-yl)amino]-4-methoxyphenyl]acetamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving ethyl acetoacetate, urea, and appropriate fluorinating agents under controlled conditions.

    Substitution Reactions:

    Amino Linkage Formation: The amino group is introduced via nucleophilic substitution, where an amine reacts with the halogenated pyrimidine derivative.

    Coupling with Methoxyphenyl Group: The methoxyphenyl group is coupled to the amino-substituted pyrimidine through a palladium-catalyzed cross-coupling reaction.

    Acetamide Formation: Finally, the acetamide moiety is introduced by reacting the methoxyphenyl derivative with acetic anhydride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-[(6-Ethyl-5-fluoropyrimidin-4-yl)amino]-4-methoxyphenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The acetamide group can be reduced to an amine under strong reducing conditions.

    Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N-[3-[(6-Ethyl-5-fluoropyrimidin-4-yl)amino]-4-methoxyphenyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, particularly targeting enzymes involved in cancer cell proliferation.

    Biological Studies: Used in studies to understand the interaction of small molecules with biological macromolecules.

    Pharmaceutical Development: Potential lead compound for the development of new therapeutic agents.

Mechanism of Action

The compound exerts its effects primarily through inhibition of specific kinases. It binds to the active site of the enzyme, preventing substrate access and subsequent phosphorylation events. This inhibition disrupts signaling pathways crucial for cell proliferation and survival, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

    Gefitinib: Another kinase inhibitor used in cancer therapy.

    Erlotinib: Similar in structure and function, used for treating non-small cell lung cancer.

    Lapatinib: Dual kinase inhibitor targeting both EGFR and HER2.

Uniqueness

N-[3-[(6-Ethyl-5-fluoropyrimidin-4-yl)amino]-4-methoxyphenyl]acetamide is unique due to its specific substitution pattern on the pyrimidine ring, which may confer distinct binding properties and selectivity compared to other kinase inhibitors.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and mechanism of action

Properties

IUPAC Name

N-[3-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]-4-methoxyphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O2/c1-4-11-14(16)15(18-8-17-11)20-12-7-10(19-9(2)21)5-6-13(12)22-3/h5-8H,4H2,1-3H3,(H,19,21)(H,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYPFTASOQSZZIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)NC2=C(C=CC(=C2)NC(=O)C)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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